(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide
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Description
(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C25H24N2O4S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Spectroscopy and Zinc Detection
A study by Kimber et al. (2003) focuses on the synthesis of analogues to Zinquin ester, a specific fluorophore for Zn(II), demonstrating the potential of these compounds in fluorescence spectroscopy for zinc detection. The compounds exhibited bathochromic shifts in their UV/visible spectra upon zinc addition, although with weak or non-fluorescence in solution. Among them, the 4-methoxy compound formed a more fluorescent complex than the 6-methoxy compound and Zinquin ester, indicating enhanced fluorescence properties and quantum yield for zinc detection (Kimber et al., 2003).
Antibacterial Activity
Alavi et al. (2017) explored the green synthesis of quinoxaline sulfonamides, showcasing their efficacy as antibacterial agents against Staphylococcus spp. and Escherichia coli. The study highlights the potential application of these compounds in developing new antibacterial drugs, contributing to the field of medicinal chemistry and pharmaceutical research (Alavi et al., 2017).
Corrosion Inhibition
Singh et al. (2016) investigated quinoline derivatives as green corrosion inhibitors for mild steel in acidic media. The study revealed that these compounds act as mixed-type inhibitors, with one showing an efficiency of 98.09% at a specific concentration. This application is crucial in the field of materials science and engineering, particularly for protecting industrial infrastructure against corrosion (Singh et al., 2016).
Properties
IUPAC Name |
(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-31-23-13-14-24-21(18-23)8-5-16-27(24)25(28)20-9-11-22(12-10-20)26-32(29,30)17-15-19-6-3-2-4-7-19/h2-4,6-7,9-15,17-18,26H,5,8,16H2,1H3/b17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEITRRMKUUOKJ-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.